Decyl diphenyl phosphate
CAS No.: 14167-87-4
Cat. No.: VC18410279
Molecular Formula: C22H31O4P
Molecular Weight: 390.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 14167-87-4 |
|---|---|
| Molecular Formula | C22H31O4P |
| Molecular Weight | 390.5 g/mol |
| IUPAC Name | decyl diphenyl phosphate |
| Standard InChI | InChI=1S/C22H31O4P/c1-2-3-4-5-6-7-8-15-20-24-27(23,25-21-16-11-9-12-17-21)26-22-18-13-10-14-19-22/h9-14,16-19H,2-8,15,20H2,1H3 |
| Standard InChI Key | UZJUEEROTUVKNS-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Decyl diphenyl phosphate, systematically named decyl diphenyl ester of phosphoric acid, is identified by the CAS registry number 14167-87-4 . Its molecular structure consists of a phosphate core bonded to two phenyl groups and one linear decyl chain (). The compound’s IUPAC name, decyl diphenyl phosphate, reflects this arrangement . Key identifiers include:
Structural analogs such as isodecyl diphenyl phosphate (CAS 29761-21-5) share the same molecular formula but feature a branched isodecyl chain, altering properties like solubility and biodegradability .
Physicochemical Properties
Data from PubChem and comparative analyses with isodecyl derivatives reveal the following properties:
Synthesis and Industrial Production
While no direct synthesis protocols for decyl diphenyl phosphate are documented in the provided sources, its preparation likely follows established methods for aryl phosphate esters. A recent study demonstrated the use of diphenyl ditelluride as a catalyst for dehydrogenative phosphorylation of naphthols and -phosphonates under ultrasonic irradiation . Although this method targeted dialkyl(1-(organothio)naphthalen-2-yl)phosphates, analogous techniques could be adapted for decyl diphenyl phosphate by substituting decyl alcohol for naphthols.
Industrial production of related phosphate esters involves reacting phosphorus oxychloride with phenolic compounds and alcohols under controlled conditions . For example, isodecyl diphenyl phosphate is synthesized via stepwise phosphorylation of isodecanol and phenol, yielding a product with ≤0.1 mg KOH/g acid value and viscosity of 25–30 mPa·s at 25°C .
Applications in Polymer Science
Decyl diphenyl phosphate functions primarily as a flame retardant plasticizer in polyvinyl chloride (PVC), cellulose acetate, and epoxy resins . Its linear alkyl chain improves compatibility with polymeric matrices compared to branched analogs, as evidenced by the isodecyl variant’s use in PVC wallpaper and films . Key performance attributes include:
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Low Volatility: High flash points (>240°C) minimize evaporation during processing .
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Cold Resistance: Maintains flexibility in PVC at subambient temperatures .
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Flame Retardancy: Phosphorus content (~7.9 wt%) quenches free radicals during combustion .
AccuStandard’s certified reference material for isodecyl diphenyl phosphate (100 µg/mL in toluene) exemplifies analytical protocols involving gas chromatography-mass spectrometry (GC-MS) . Quantification relies on peak area comparison against internal standards, with detection limits <1 µg/mL . For environmental samples, liquid-liquid extraction followed by GC-MS is recommended .
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